molecular formula C9H11ClF2O4 B12838492 Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate

Cat. No.: B12838492
M. Wt: 256.63 g/mol
InChI Key: GUYVVVAWKNQEAD-AATRIKPKSA-N
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Description

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate is an organic compound with the molecular formula C9H12ClF2O4. It is a clear, colorless liquid that is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate can be synthesized through the reaction of ethyl acetoacetate with ethyl orthoformate and a fluorinating agent under acidic conditions. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of specialized equipment to handle the reactive intermediates and to control the reaction temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-ethoxymethylene-4,4-difluoro-4-chloroacetoacetate can be compared with other similar compounds, such as:

    Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutanoate: This compound is similar in structure but lacks the chlorine atom. It is used in similar applications but may have different reactivity and properties.

    Ethyl 2-ethoxymethylene-4,4,4-trifluoro-3-oxobutyrate: This compound has three fluorine atoms instead of two and is used in the synthesis of fluorinated organic compounds.

Properties

Molecular Formula

C9H11ClF2O4

Molecular Weight

256.63 g/mol

IUPAC Name

ethyl (2E)-4-chloro-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C9H11ClF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+

InChI Key

GUYVVVAWKNQEAD-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C(\C(=O)C(F)(F)Cl)/C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C(F)(F)Cl)C(=O)OCC

Origin of Product

United States

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